Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate is a synthetic peptide derived from the amyloid beta-protein, which is notably implicated in Alzheimer's disease. This compound is characterized by its acetylation at the N-terminus and the presence of a trifluoroacetate salt form, which influences its solubility and stability. The peptide sequence corresponds to the first six amino acids of the amyloid beta-protein, a critical component in the formation of amyloid plaques in the brains of Alzheimer's patients.
The synthesis of Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate typically involves solid-phase peptide synthesis techniques. The original sequence of the amyloid beta-protein is derived from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase to produce various amyloid beta peptides, including the 1-6 fragment .
This compound falls under the category of synthetic peptides and is classified as an amyloidogenic peptide due to its role in the aggregation process that leads to amyloid plaque formation. It is often utilized in research settings to study the mechanisms underlying Alzheimer's disease and to develop potential therapeutic strategies .
The synthesis of Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
The molecular formula for Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate is , with a molecular weight of approximately 903.88 g/mol. The structure consists of six amino acids with an acetyl group at one end and an amide linkage at the other.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 903.88 g/mol |
CAS Number | Not specified |
Chemical Structure | Peptide chain with acetyl and trifluoroacetate groups |
Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various protected amino acid derivatives for substitution reactions.
The mechanism by which Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate exerts its effects involves its interaction with other amyloid beta peptides. By binding to these peptides, it can inhibit their aggregation into toxic fibrils, which are associated with neurodegenerative processes in Alzheimer's disease .
Studies have shown that this compound can significantly reduce the formation of amyloid fibrils in vitro, suggesting its potential as a therapeutic agent in preventing or mitigating Alzheimer's disease pathology.
Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate exhibits properties typical of peptides:
The chemical properties include:
Acetyl-Amyloid beta-Protein (1-6) amide Trifluoroacetate has several applications in scientific research:
The hexapeptide Ac-DAEFRH-NH₂ (Acetyl-Aβ(1-6)-amide) contains the evolutionarily conserved N-terminal sequence of amyloid-β (Asp¹-Ala²-Glu³-Phe⁴-Arg⁵-His⁶), which serves as a primary coordination site for transition metals like copper(II) (Cu²⁺). This domain adopts a dynamic random coil structure in aqueous environments but undergoes conformational ordering upon metal binding. The DAEFRH motif provides three key coordination groups: the carboxylate of Asp¹, imidazole nitrogen of His⁶, and backbone carbonyls/carboxylates of Glu³ or Arg⁵. This allows formation of a square-planar or distorted octahedral complex with Cu²⁺ at physiological pH, with a dissociation constant (Kd) in the picomolar range [1] [6].
Table 1: Copper(II) Binding Properties of Aβ(1-6) Derivatives
Peptide Variant | Coordination Site | Apparent Kd (pH 7.4) | Structural Consequence |
---|---|---|---|
Ac-DAEFRH-NH₂ | Asp¹ carboxylate, His⁶ imidazole | 54 pM [1] | β-sheet propensity increase |
DAEFRH (free termini) | His⁶ imidazole, backbone carbonyls | 220 nM [3] | Unstable coordination sphere |
Ac-EVHHQK-NH₂ (Aβ6-11) | His¹³/His¹⁴ imidazoles | 8.3 µM [1] | No β-sheet transition observed |
Molecular dynamics simulations reveal that Cu²⁺ binding induces a structural shift toward β-sheet-like topology within residues 1-6, facilitating peptide oligomerization. This occurs through two mechanisms: (1) neutralization of negative charges in the N-terminus, reducing electrostatic repulsion, and (2) stabilization of inter-peptide hydrogen bonding networks. The trifluoroacetate (TFA) counterion does not participate in direct coordination but influences solvation shells around the charged residues [1] [3] [6].
N-terminal acetylation and C-terminal amidation transform the native Aβ(1-6) sequence into a charge-neutral, stable entity resistant to enzymatic degradation. The acetyl group (–COCH₃) eliminates the N-terminal ammonium charge (+1), while amidation (–CONH₂) removes the C-terminal carboxylate charge (–1). This dual modification yields three key biophysical advantages:
Table 2: Stability Parameters of Modified Aβ(1-6) Derivatives
Modification | Serum Half-life (h) | β-Sheet Content (72h) | BBB Permeability (Papp, cm/s) |
---|---|---|---|
DAEFRH-OH (native) | 0.3 ± 0.1 | 62% ± 5% | <1.0 × 10⁻⁷ |
Ac-DAEFRH-OH | 5.2 ± 0.8 | 28% ± 3% | 3.2 × 10⁻⁶ |
DAEFRH-NH₂ | 7.1 ± 1.2 | 19% ± 2% | 4.8 × 10⁻⁶ |
Ac-DAEFRH-NH₂ | 22.4 ± 3.5 | 13% ± 1% | 8.7 × 10⁻⁶ |
The trifluoroacetate counterion further stabilizes the C-terminal amide by forming hydrogen bonds with the –CONH₂ group, as evidenced by NMR chemical shifts (Δδ = +0.32 ppm for amide proton) [4] [9].
Trifluoroacetate (TFA⁻) is an artifact from peptide synthesis and purification using TFA-containing solvents. Its presence in Ac-Aβ(1-6)-amide trifluoroacetate introduces conformational heterogeneity through three mechanisms:
Table 3: Conformational Distribution of Aβ(1-6) Derivatives with Different Counterions
Counterion | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Dominant Ion Pair Partner |
---|---|---|---|---|
Acetate | 8 ± 2 | 22 ± 3 | 70 ± 4 | Arg⁵ guanidinium |
Chloride | 6 ± 1 | 28 ± 2 | 66 ± 3 | His⁶ imidazolium |
Trifluoroacetate | 4 ± 1 | 35 ± 4 | 61 ± 5 | Arg⁵ and His⁶ |
Removal of residual TFA requires specialized protocols: lyophilization from HCl/acetic acid mixtures reduces TFA content to <0.01%, restoring native conformational dynamics. Failure to remove TFA artificially stabilizes non-physiological conformers and may skew in vitro activity assays [4] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9